molecular formula C12H14Cl2N2O2 B11953283 1-Butyryl-3-(3,4-dichlorophenyl)-1-methylurea CAS No. 115956-49-5

1-Butyryl-3-(3,4-dichlorophenyl)-1-methylurea

Cat. No.: B11953283
CAS No.: 115956-49-5
M. Wt: 289.15 g/mol
InChI Key: LFHJNUCNZQKQJM-UHFFFAOYSA-N
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Description

1-Butyryl-3-(3,4-dichlorophenyl)-1-methylurea is an organic compound with the molecular formula C11H12Cl2N2O2 It is a derivative of urea, characterized by the presence of a butyryl group and a dichlorophenyl group attached to the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Butyryl-3-(3,4-dichlorophenyl)-1-methylurea typically involves the reaction of 3,4-dichloroaniline with butyryl chloride in the presence of a base such as pyridine. The resulting intermediate is then reacted with methyl isocyanate to form the final product. The reaction conditions generally include:

  • Temperature: Room temperature to 50°C
  • Solvent: Anhydrous conditions using solvents like dichloromethane or toluene
  • Reaction Time: Several hours to overnight

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-Butyryl-3-(3,4-dichlorophenyl)-1-methylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding urea derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions

    Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions

    Substitution: Amines, thiols; solvents like ethanol or acetonitrile

Major Products Formed:

  • Oxidation: Urea derivatives with additional functional groups
  • Reduction: Amine derivatives
  • Substitution: Compounds with substituted nucleophiles in place of chlorine atoms

Scientific Research Applications

1-Butyryl-3-(3,4-dichlorophenyl)-1-methylurea has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in studies to understand its interaction with biological targets.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs with improved efficacy and safety profiles.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Butyryl-3-(3,4-dichlorophenyl)-1-methylurea involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

  • 1-Butyl-3-(3,4-dichlorophenyl)urea
  • 1-Butyl-3-(2,4-dichlorophenyl)urea
  • 1-Butyl-3-(3,5-dichlorophenyl)urea
  • 1-Sec-butyl-3-(3,4-dichlorophenyl)urea
  • 1-Acetyl-1-butyl-3-(3,4-dichlorophenyl)urea

Comparison: 1-Butyryl-3-(3,4-dichlorophenyl)-1-methylurea is unique due to the presence of both butyryl and methyl groups, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific research applications.

Properties

CAS No.

115956-49-5

Molecular Formula

C12H14Cl2N2O2

Molecular Weight

289.15 g/mol

IUPAC Name

N-[(3,4-dichlorophenyl)carbamoyl]-N-methylbutanamide

InChI

InChI=1S/C12H14Cl2N2O2/c1-3-4-11(17)16(2)12(18)15-8-5-6-9(13)10(14)7-8/h5-7H,3-4H2,1-2H3,(H,15,18)

InChI Key

LFHJNUCNZQKQJM-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N(C)C(=O)NC1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

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